Cas no 360566-30-9 (methyl (2R)-2-amino-2-phenylpropanoate)
methyl (2R)-2-amino-2-phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, α-amino-α-methyl-, methyl ester, (αR)-
- (R)-2-Amino-2-phenyl-propionic acid methyl ester
- methyl (2R)-2-amino-2-phenylpropanoate
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- MDL: MFCD14561760
- Inchi: 1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m1/s1
- InChI Key: MPSVDCFUZLGFKX-SNVBAGLBSA-N
- SMILES: [C@](C1C=CC=CC=1)(N)(C)C(=O)OC
methyl (2R)-2-amino-2-phenylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1069087-0.05g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 95% | 0.05g |
$1032.0 | 2023-10-28 | |
| Enamine | EN300-1069087-0.1g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 95% | 0.1g |
$1081.0 | 2023-10-28 | |
| Enamine | EN300-1069087-0.25g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 95% | 0.25g |
$1131.0 | 2023-10-28 | |
| Enamine | EN300-1069087-0.5g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 95% | 0.5g |
$1180.0 | 2023-10-28 | |
| Enamine | EN300-1069087-1.0g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 1g |
$1229.0 | 2023-06-10 | ||
| Enamine | EN300-1069087-2.5g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 95% | 2.5g |
$2408.0 | 2023-10-28 | |
| Enamine | EN300-1069087-5.0g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 5g |
$3562.0 | 2023-06-10 | ||
| Enamine | EN300-1069087-10.0g |
methyl (2R)-2-amino-2-phenylpropanoate |
360566-30-9 | 10g |
$5283.0 | 2023-06-10 | ||
| eNovation Chemicals LLC | Y1291898-500mg |
(R)-2-Amino-2-phenyl-propionic acid methyl ester |
360566-30-9 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1291898-1g |
(R)-2-Amino-2-phenyl-propionic acid methyl ester |
360566-30-9 | 95% | 1g |
$1115 | 2024-07-28 |
methyl (2R)-2-amino-2-phenylpropanoate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on methyl (2R)-2-amino-2-phenylpropanoate
Comprehensive Overview of Methyl (2R)-2-amino-2-phenylpropanoate (CAS No. 360566-30-9)
Methyl (2R)-2-amino-2-phenylpropanoate, identified by its CAS number 360566-30-9, is a chiral ester derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, often referred to as methyl (R)-2-amino-2-phenylpropionate, is a key intermediate in the production of enantiomerically pure drugs, particularly in the development of central nervous system (CNS) therapeutics and peptide mimetics. Its structural uniqueness, featuring a phenyl group and an ester moiety, makes it a versatile building block for asymmetric synthesis.
The growing demand for chiral building blocks like methyl (2R)-2-amino-2-phenylpropanoate is driven by advancements in precision medicine and green chemistry. Researchers are increasingly focusing on sustainable synthesis methods, such as enzymatic catalysis and flow chemistry, to produce this compound with higher efficiency and lower environmental impact. A common query in scientific forums is: "What are the optimal conditions for the enantioselective synthesis of methyl (2R)-2-amino-2-phenylpropanoate?" This reflects the compound's relevance in modern synthetic strategies.
In the context of drug discovery, CAS 360566-30-9 is often explored for its role in modulating biological activity. For instance, its incorporation into peptide-based inhibitors has shown promise in targeting enzyme-substrate interactions. Recent studies highlight its utility in designing neuroprotective agents, aligning with the rising interest in neurodegenerative disease research. Users frequently search for "methyl (2R)-2-amino-2-phenylpropanoate solubility and stability data," underscoring the need for robust physicochemical characterization.
The compound's stereochemical purity is critical for its application in asymmetric synthesis. Analytical techniques like HPLC and NMR are routinely employed to verify its enantiomeric excess (ee). Industry professionals often inquire about "scalable purification methods for methyl (2R)-2-amino-2-phenylpropanoate," emphasizing the balance between cost-effectiveness and quality control. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) makes it a valuable tool for combinatorial chemistry.
Beyond pharmaceuticals, methyl (2R)-2-amino-2-phenylpropanoate finds niche applications in flavor and fragrance industries, where its chiral properties enhance aroma profiles. The compound's low toxicity and high biodegradability further align with global trends toward eco-friendly chemicals. Searches like "biocatalytic routes for methyl (2R)-2-amino-2-phenylpropanoate production" indicate a shift toward white biotechnology solutions.
In summary, CAS 360566-30-9 represents a convergence of chiral technology, sustainable synthesis, and multidisciplinary research. Its adaptability to emerging trends, such as AI-driven molecular design and continuous manufacturing, positions it as a compound of enduring scientific and industrial value. For researchers seeking detailed protocols or safety data, reputable sources like Reaxys and SciFinder provide curated datasets to accelerate innovation.
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